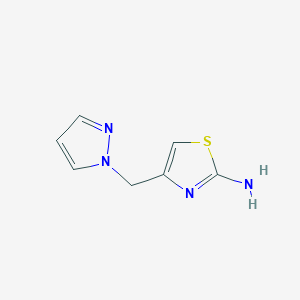

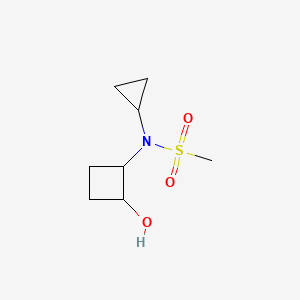

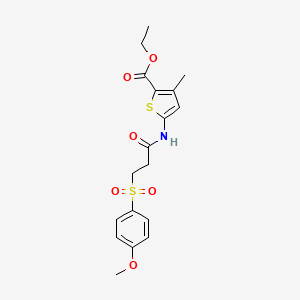

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Analytical Methods in Protein Composition Determination

An analytical procedure for determining the amino acid composition of proteins or peptides from a single hydrolysate uses 4 N methanesulfonic acid, offering precise results for all amino acids, including tryptophan and half-cystine. This method allows for the direct application of the neutralized hydrolysate to an ion exchange column, enhancing analytical efficiency and accuracy in protein composition analysis (Simpson, Neuberger, & Liu, 1976).

Advances in Organic Synthesis

Cyclopropenone catalyzed nucleophilic substitution of alcohols by methanesulfonate ion, presented as an alternative to the Mitsunobu reaction, avoids the use of hazardous byproducts. This technique is compatible with a wide range of functionalities and includes a cyclopropenone scavenge strategy for purification, indicating its potential for broad applicability in synthetic organic chemistry (Nacsa & Lambert, 2013).

Catalytic Asymmetric Synthesis

A new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, based on 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid, has been developed. N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide is highlighted for its effectiveness in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess. This discovery opens new avenues for asymmetric synthesis, demonstrating the utility of cyclopropyl and methanesulfonamide functionalities in organic synthesis (Wipf & Wang, 2002).

Dehydrative Cyclization in Organic Chemistry

The cyclopropenium activation for the dehydrative cyclization of diols to cyclic ethers showcases a novel methodology for the synthesis of tetrahydrofurans and tetrahydropyrans from 1,4- and 1,5-diols. Utilizing 2,3-diphenylcyclopropene and methanesulfonic anhydride, this process efficiently produces cyclic ethers, highlighting the versatility of cyclopropyl derivatives in facilitating organic transformations (Kelly & Lambert, 2011).

properties

IUPAC Name |

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-13(11,12)9(6-2-3-6)7-4-5-8(7)10/h6-8,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYVSFKFHJWEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1CC1)C2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid](/img/structure/B2595091.png)

![3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2595094.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2595097.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2595101.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2595107.png)

![N-(cyanomethyl)-4-{[ethyl(propan-2-yl)amino]methyl}-N-propylbenzamide](/img/structure/B2595111.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595112.png)